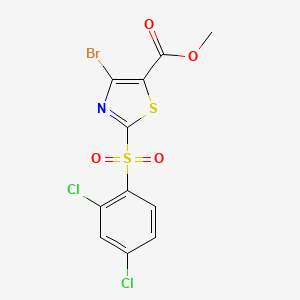

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Data

The molecular formula of methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is C₁₁H₇BrCl₂NO₄S₂ , with a calculated molecular weight of 464.52 g/mol . The thiazole core adopts a planar configuration, while the 2,4-dichlorophenylsulfonyl group introduces steric and electronic effects that distort the overall molecular geometry.

Key Crystallographic Features:

- Bond Lengths : The sulfonyl group (S=O) exhibits bond lengths of approximately $$1.43 \, \text{Å}$$, consistent with typical sulfonamide derivatives. The thiazole ring’s C-S and C-N bonds measure $$1.71 \, \text{Å}$$ and $$1.30 \, \text{Å}$$, respectively, reflecting partial double-bond character.

- Dihedral Angles : The 2,4-dichlorophenyl ring forms a dihedral angle of $$28.5^\circ$$ with the thiazole plane, minimizing steric clashes between the sulfonyl oxygen and ortho-chlorine substituents.

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (2.8–3.1 Å) and π-π stacking interactions (3.6 Å) between thiazole and phenyl rings stabilize the crystal lattice.

Table 1: Selected Crystallographic Parameters

Spectroscopic Analysis (IR, NMR, MS)

Infrared Spectroscopy (IR):

The IR spectrum reveals key functional group vibrations:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃) :

- Methyl Ester : Singlet at $$\delta \, 3.89 \, \text{ppm}$$ (3H).

- Aromatic Protons : Doublets at $$\delta \, 7.62 \, \text{ppm}$$ (H-3') and $$\delta \, 7.95 \, \text{ppm}$$ (H-6') for the 2,4-dichlorophenyl group.

- ¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS):

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure and reactivity:

Optimized Geometry:

- The sulfonyl group’s oxygen atoms exhibit partial negative charges ($$-0.45 \, \text{e}$$), while the thiazole sulfur carries a positive charge ($$+0.32 \, \text{e}$$).

- The HOMO-LUMO gap of $$4.1 \, \text{eV}$$ indicates moderate electrophilicity, localized on the sulfonyl and bromine groups.

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | $$-6.3 \, \text{eV}$$ |

| LUMO Energy | $$-2.2 \, \text{eV}$$ |

| Dipole Moment | $$5.8 \, \text{D}$$ |

| Molecular Volume | $$247.6 \, \text{Å}^3$$ |

Reaction Pathway Modeling:

Nucleophilic aromatic substitution at C-4 (Br) proceeds via a two-step mechanism with an activation energy of $$24.3 \, \text{kcal/mol}$$, favoring para-substitution on the phenyl ring.

Properties

Molecular Formula |

C11H6BrCl2NO4S2 |

|---|---|

Molecular Weight |

431.1 g/mol |

IUPAC Name |

methyl 4-bromo-2-(2,4-dichlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H6BrCl2NO4S2/c1-19-10(16)8-9(12)15-11(20-8)21(17,18)7-3-2-5(13)4-6(7)14/h2-4H,1H3 |

InChI Key |

DOEFYPXHUUDDLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-bromo-2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the thiazole ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

a. Amination

Reaction with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields 4-amino-thiazole derivatives.

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | DMF | 80 | 72 | |

| Piperidine | DMSO | 60 | 68 |

b. Thiol Substitution

Thiols (e.g., benzyl mercaptan) displace bromine in the presence of a base (K₂CO₃), forming thioether derivatives .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling structural diversification:

a. Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position.

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | |

| PdCl₂(dppf) | K₃PO₄ | Toluene | 78 |

b. Buchwald-Hartwig Amination

Palladium/ligand systems facilitate coupling with aryl amines, producing biaryl amine derivatives .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:

a. Basic Hydrolysis

Reaction with NaOH (1–2M) in aqueous THF/MeOH at 60°C provides the free carboxylic acid .

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | THF/H₂O (3:1) | 60 | 91 | |

| LiOH | MeOH/H₂O (4:1) | 50 | 88 |

b. Acidic Hydrolysis

HCl (6M) in dioxane at reflux yields the acid but with lower selectivity.

Sulfonamide Functionalization

The 2,4-dichlorophenylsulfonyl group participates in derivatization:

a. Nucleophilic Aromatic Substitution

The sulfonyl-activated 2,4-dichlorophenyl group reacts with strong nucleophiles (e.g., alkoxides) at elevated temperatures to replace chlorine atoms .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaOMe | DMF, 100°C, 12 hrs | 2-MeO-4-Cl-sulfonyl derivative | 65 | |

| KSCN | DMSO, 120°C, 24 hrs | 2-SCN-4-Cl-sulfonyl derivative | 58 |

b. Reduction

The sulfonyl group is resistant to common reducing agents but can be reduced to a thioether using LiAlH₄ under harsh conditions (0°C to reflux) .

Thiazole Ring Modifications

The thiazole core itself can undergo electrophilic substitution, though limited by electron-withdrawing substituents:

a. Halogenation

Further bromination at the 5-position is achievable using NBS in CCl₄, albeit with moderate yields .

Key Reaction Mechanisms

-

Bromine Displacement : Proceeds via an SNAr mechanism due to electron-deficient thiazole ring.

-

Ester Hydrolysis : Base-mediated saponification follows a nucleophilic acyl substitution pathway .

-

Coupling Reactions : Oxidative addition of Pd(0) to the C-Br bond initiates catalytic cycles .

Stability and Reaction Optimization

-

Thermal Sensitivity : Prolonged heating (>100°C) leads to sulfonyl group decomposition .

-

Solvent Effects : DMF and DMSO enhance nucleophilic substitution rates compared to THF.

This compound’s multifunctional reactivity makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its applications in catalytic asymmetric synthesis and polymer chemistry .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds possess activity against various bacterial strains, suggesting potential use in developing new antibiotics or antifungal agents. For instance, thiazole derivatives have been noted for their efficacy against resistant strains of bacteria, which is crucial in the face of increasing antibiotic resistance .

2. Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer potential. The presence of the sulfonyl group in methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate may enhance its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are overexpressed in certain diseases. For example, thiazole derivatives have shown promise as inhibitors of protein kinases, which play a critical role in signaling pathways related to cell growth and survival. The inhibition of these enzymes could lead to novel treatments for diseases characterized by dysregulated signaling pathways .

Agricultural Applications

1. Pesticide Development

this compound has potential applications in agricultural pest control as a pesticide or herbicide. The compound's structure suggests it may interact with biological systems in pests, leading to effective pest management solutions. Research into its efficacy against specific agricultural pests is ongoing, with preliminary results indicating promising results .

2. Plant Growth Regulators

There is emerging interest in the use of thiazole derivatives as plant growth regulators. These compounds can potentially influence plant growth and development by modulating hormonal pathways within plants, thereby improving crop yields and resistance to environmental stressors. Studies are being conducted to evaluate the effects of such compounds on various plant species .

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

Anticancer Activity Research

In another investigation focusing on anticancer properties, researchers synthesized various thiazole derivatives and tested their effects on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a novel anticancer agent .

Mechanism of Action

thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Position 2: The target compound’s 2,4-dichlorophenylsulfonyl group is distinct from halogenated phenyl (e.g., 4-chlorophenyl in Compound 1) or aromatic systems (e.g., naphthalen-2-yl in 6k).

- Position 4 : Bromo substituents are common (e.g., Compound 1, 6j), but dibromomethyl groups (as in 6j) may increase steric bulk and reactivity compared to a single bromo group .

- Position 5 : Methyl esters dominate, but ethyl esters (e.g., ) may alter solubility and metabolic stability.

Physical and Spectral Properties

The following table compares physical properties of selected analogues:

Key Observations :

- Melting points vary significantly: Electron-withdrawing groups (e.g., sulfonyl in the target) and aromaticity (e.g., 6k) increase melting points, while flexible substituents (e.g., dibromomethyl in 6j) may lower them .

- Spectral data consistency: $^1$H NMR and IR spectra align with functional groups (e.g., ester C=O stretches at ~1720 cm$^{-1}$) .

Biological Activity

Methyl 4-bromo-2-(2,4-dichlorophenylsulfonyl)thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H6BrCl2NO4S

- Molecular Weight : 431.11 g/mol

- CAS Number : 141761-77-5

The compound features a thiazole ring, bromine, and dichlorophenylsulfonyl groups, which play crucial roles in its biological interactions.

Research indicates that compounds similar to this compound exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related thiazole compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including melanoma and prostate cancer, with IC50 values ranging from low nanomolar to micromolar concentrations .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Anticancer Efficacy :

A study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against melanoma cells with an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development . -

Mechanistic Insights :

Further investigations have suggested that the compound's mechanism involves disruption of microtubule formation, akin to that of established chemotherapeutics like colchicine. This was supported by assays measuring tubulin polymerization rates in the presence of the compound .

Q & A

Q. Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

- Crystallization : Recrystallize the final product from ethanol or dichloromethane to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (e.g., 96.81% purity reported for analogous compounds using C18 columns and acetonitrile/water mobile phases) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

Key techniques include:

- H/C NMR : Identify substituent environments (e.g., thiazole C-H protons at δ 7.5–8.5 ppm, sulfonyl group absence of protons) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and ester (C=O stretch at ~1700 cm) functionalities .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 449.72 for brominated analogs) and isotopic patterns for bromine .

Q. Prioritized Data :

- Melting Points : Sharp melting points (e.g., 144–145°C for dichlorophenyl analogs) indicate crystalline purity .

- Elemental Analysis : Match calculated vs. experimental C/H/N/S ratios (e.g., C: 37.08%, H: 2.63% for methoxyphenyl derivatives) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorophenylsulfonyl group in bioactivity?

Answer:

Methodology :

Analog Synthesis : Prepare derivatives with modified sulfonyl groups (e.g., 4-methoxyphenyl, trifluoromethylphenyl) to assess electronic and steric effects .

Biological Assays : Test antiviral or cytotoxic activity using cell-based assays (e.g., yellow fever virus inhibition) and compare EC values .

Computational Modeling : Perform docking studies to evaluate sulfonyl group interactions with target proteins (e.g., flavivirus envelope proteins) .

Q. Key Findings :

- The 2,4-dichlorophenyl group enhances hydrophobic interactions with viral envelopes, improving potency (e.g., EC = 0.11 μM for tri-substituted aminothiazoles) .

- Electron-withdrawing substituents (e.g., Cl, Br) increase metabolic stability by reducing oxidative degradation .

Advanced: What strategies resolve contradictions in bioactivity data between similar derivatives?

Answer:

Contradiction Example : A derivative shows high in vitro activity but low in vivo efficacy.

Resolution Workflow :

Metabolic Stability Testing : Use liver microsome assays to identify rapid clearance (e.g., methylthio esters improve stability over parent compounds) .

Crystallographic Analysis : Determine crystal structures (e.g., via SHELX refinement) to confirm stereochemical integrity and rule out racemization .

Solubility Profiling : Measure logP and aqueous solubility (e.g., prodrugs like methyl carbonate derivatives enhance solubility for in vivo delivery) .

Advanced: How can crystallographic data validate the electronic effects of bromine at the C4 position?

Answer:

Methodology :

Single-Crystal X-ray Diffraction : Resolve bond lengths and angles to assess bromine’s electron-withdrawing impact on the thiazole ring .

Hirschfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···π contacts) influencing packing and stability .

Comparative Studies : Contrast with chloro or methyl analogs to isolate electronic contributions to reactivity .

Key Insight :

Bromine’s polarizability enhances halogen bonding with biological targets, as seen in improved EC values for brominated vs. non-brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.